The 14-3-3 Protein-Protein Interaction Inhibitor BV02: A Technical Guide
The 14-3-3 Protein-Protein Interaction Inhibitor BV02: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BV02 is a small molecule inhibitor that has garnered significant attention in cellular biology and drug discovery for its ability to disrupt 14-3-3 protein-protein interactions (PPIs). It has also been identified as an inhibitor of Stratifin (SFN). By targeting these central regulatory proteins, BV02 modulates critical cellular processes, including apoptosis, cell cycle progression, and signal transduction pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of BV02. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool in elucidating cellular signaling and exploring novel therapeutic strategies.
Chemical Structure and Properties
BV02, with the IUPAC name 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid, is a complex organic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid | |
| Molecular Formula | C₂₀H₁₅N₃O₅ | |
| Molecular Weight | 377.36 g/mol | |
| CAS Number | 292870-53-2 | |
| SMILES String | O=C1N(C2=CC=CC=C2)N(C)C(C)=C1N3C(C(C=C(C(O)=O)C=C4)=C4C3=O)=O | |
| Appearance | Solid powder | |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
BV02 primarily functions as an inhibitor of 14-3-3 protein-protein interactions. The 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to a multitude of phosphorylated partner proteins, thereby influencing their activity, localization, and stability. BV02 has been shown to specifically target the YWHAZ isoform of the 14-3-3 protein family. By occupying the binding groove of 14-3-3 proteins, BV02 prevents the interaction with their downstream targets.
One of the most well-characterized consequences of BV02-mediated 14-3-3 inhibition is the disruption of the 14-3-3/c-Abl complex. This disruption leads to the nuclear translocation of the c-Abl tyrosine kinase, a protein involved in cell cycle regulation and apoptosis. In the nucleus, c-Abl can induce apoptotic pathways.
Additionally, BV02 is reported to be an inhibitor of Stratifin (SFN), although the specific molecular details of this interaction are less characterized.
Biological Effects and Quantitative Data
BV02 exerts a range of biological effects on cells, primarily stemming from its inhibition of 14-3-3 PPIs. These effects include the induction of apoptosis, modulation of the Akt signaling pathway, and antiproliferative activity.
Quantitative Biological Activity
The following table summarizes the reported quantitative data for BV02 and its derivatives.
| Assay Type | Cell Line | IC₅₀ Value (µM) | Notes | Reference |
| Antiproliferative Activity | K-562 | 5.2 - 15.8 | Refers to BV02 and its chemically stable derivatives. | |
| 14-3-3/c-Abl Inhibition | - | Low micromolar | Described as inhibiting the interaction at low micromolar concentrations, promoting c-Abl nuclear translocation. | |
| 14-3-3σ Binding Affinity | - | 2.6 | Refers to a peptide-mimetic derivative of BV02 (compound 2-5). |
Qualitative Biological Effects
| Biological Effect | Cell Line(s) | Concentration | Incubation Time | Observations | Reference |
| Induction of Apoptosis | Bcr-Abl Ba/F3 | 5 µM | 24 h | Induces apoptotic death and recruitment of cells into the sub-G1 phase. | |
| Akt Activation | SW480 | 5 µM | 36 h | Enhances phosphorylation of Akt at Thr308 and Ser473. | |
| PARP and Caspase-3 Cleavage | SW480 | 5 µM | 36 h | Augments the cleavage of PARP and caspase-3, indicative of apoptosis. | |
| Inhibition of Cell Proliferation | SW480 | 5 µM | 36 h | Decreases the level of p-Hist3, a marker of cell proliferation. | |
| Induction of Autophagy | C33A | 5 µM | 6 h | Increases LC3-II levels and decreases SQSTM1 levels. | |
| Effect on MAT1A Promoter | HepG2 | 5 µM | 24 h | Affects the MAT1A promoter activity. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by BV02 and a general experimental workflow for its study.
